N-Myristoylglycine is a fatty acyl amino acid consisting of glycine, the simplest amino acid, linked to myristic acid, a saturated fatty acid with 14 carbon atoms. [, , , , ] It represents the characteristic N-terminal blocking group of N-myristoylated proteins, a diverse group of eukaryotic proteins involved in various cellular functions. [, , , ] N-Myristoylglycine serves as a valuable tool in studying these proteins and understanding the significance of N-myristoylation in biological processes. [, , , ]
Myristoyl-Glycine, also known as N-Myristoylglycine, is a lipidated amino acid derivative that plays a significant role in various biological processes. It is formed through the myristoylation of glycine, where a myristoyl group (derived from myristic acid) is covalently attached to the amino group of glycine. This modification is important for protein function and cellular signaling.
Myristoyl-Glycine can be synthesized from myristic acid, a saturated fatty acid commonly found in nut oils and animal fats, through a condensation reaction with glycine. This process can be facilitated by various coupling agents and catalysts.
Myristoyl-Glycine falls under the category of lipidated amino acids, which are crucial for membrane localization and protein interactions within eukaryotic cells. It is classified as an acylated amino acid due to the presence of the myristoyl group.
The synthesis of Myristoyl-Glycine typically involves a two-step process:
The reaction conditions are typically optimized for yield and purity, often involving controlled temperatures and solvent environments to favor the formation of the desired amide bond while minimizing side reactions.
Myristoyl-Glycine has a molecular formula of C₁₃H₂₅NO, indicating it consists of 13 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and one oxygen atom. The structure features a long hydrophobic hydrocarbon tail (myristoyl group) attached to the glycine backbone.
Myristoyl-Glycine participates in various biochemical reactions primarily involving protein interactions:
These reactions often occur cotranslationally in eukaryotic cells, meaning they happen during protein synthesis, which is critical for proper protein function and localization .
The mechanism of action for Myristoyl-Glycine involves its role in myristoylation, which enhances the hydrophobic interactions between proteins and cellular membranes. This modification is essential for:
Research indicates that myristoylation affects numerous biochemical pathways, including immune responses and cell growth regulation .
Myristoyl-Glycine has several applications in scientific research:
Myristoyl-Gly-OH represents the core structural motif generated when myristic acid (a 14-carbon saturated fatty acid) forms an amide bond with the α-amino group of an N-terminal glycine residue. This reaction is catalyzed by N-myristoyltransferases (NMTs), ubiquitous eukaryotic enzymes belonging to the GNAT (GCN5-related N-acetyltransferase) superfamily [1] [9]. NMTs utilize myristoyl-CoA as the fatty acyl donor and strictly require an N-terminal glycine residue in the substrate protein, typically within a consensus motif (e.g., MGXXXS/T) [1] [10]. The reaction proceeds via a nucleophilic addition-elimination mechanism:
This modification occurs predominantly co-translationally following methionine aminopeptidase (MetAP)-mediated removal of the initiator methionine, exposing the N-terminal glycine [1] [7]. Post-translationally, myristoylation occurs during apoptosis when caspase cleavage exposes internal glycine residues, creating neo-N-termini recognized by NMT (e.g., Bid, PAK2, Actin) [4] [7] [10]. Recent structural studies reveal that human NMT1 can also catalyze unprecedented N-lysine myristoylation under specific conditions, expanding the substrate scope beyond glycine [9].
Table 1: Key Characteristics of N-Myristoylation
Characteristic | Detail | Reference |
---|---|---|
Catalyst | N-Myristoyltransferase (NMT1, NMT2 in humans) | [1] [9] |
Acyl Donor | Myristoyl-CoA (C14:0) | [1] [10] |
Acceptor Site | N-terminal Glycine α-amino group (primarily); Internal Glycine (post-caspase cleavage); Lysine ε-amino group (rarely) | [7] [9] |
Consensus Motif (Human) | MGXXXS/T (common but not absolute) | [1] [10] |
Timing | Co-translational (major); Post-translational (apoptosis-induced) | [1] [7] |
Chemical Bond | Irreversible Amide Bond | [1] [7] |
The Myristoyl-Gly-OH moiety is a critical determinant for the membrane association and subcellular targeting of modified proteins. However, the hydrophobicity of a single myristate chain (C14) is insufficient for stable membrane anchoring in most biological membranes [1] [8]. Myristoyl-Gly-OH enables membrane interactions through two primary, often synergistic, mechanisms:
This dynamic regulation allows Myristoyl-Gly-OH-modified proteins to cycle between cytoplasmic and membrane-bound states, directing them to specific subcellular compartments like the plasma membrane, Golgi apparatus, endoplasmic reticulum, or mitochondrial outer membrane [1] [3] [8]. The strength and persistence of membrane interaction are finely tuned by the protein's specific sequence context and activation state.
Table 2: Functional Consequences of Myristoyl-Gly-OH Mediated Membrane Association
Functional Role | Example Protein(s) | Mechanism of Anchoring Enhancement | Biological Outcome |
---|---|---|---|
Transient Signaling | Gαi subunits, Src kinases | Electrostatic switch; Conformational switch (GTP binding) | Recruitment to activated receptors at plasma membrane |
Sustained Localization | MARCKS, ARF1 | Strong electrostatic interaction (MARCKS); GTP-bound conformation (ARF1) | Plasma membrane scaffolding (MARCKS); Golgi vesicle trafficking (ARF1) |
Calcium-Dependent Targeting | Recoverin, Frequenin | Ca²⁺-Myristoyl Switch (Ca²⁺ binding exposes myristate & basic residues) | Translocation to membranes in neuronal signaling |
Apoptotic Targeting | tBid (truncated Bid) | Caspase cleavage exposes internal Gly → Myristoylation | Mitochondrial targeting for cytochrome c release |
Myristoyl-Gly-OH rarely functions in isolation. It frequently engages in cooperative interactions with other lipid modifications, significantly altering protein localization, affinity, and function:
Example - Endothelial Nitric Oxide Synthase (eNOS): Myristoylation (Gly2) and palmitoylation (Cys15, Cys26) collaboratively target eNOS to the Golgi apparatus and plasma membrane caveolae (a type of lipid raft), regulating its activity and NO production [1] [8].
Antagonism with Phosphorylation: Nearby phosphorylation events can electrostatically counteract the membrane-targeting function of Myristoyl-Gly-OH.
Example - MARCKS: The myristoylated N-terminus of MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) anchors it to the plasma membrane. Upon activation of Protein Kinase C (PKC), MARCKS is phosphorylated within its highly basic effector domain. This phosphorylation introduces negative charges that electrostatically repel the anionic membrane phospholipids, causing MARCKS dissociation from the membrane into the cytosol. Calmodulin binding can further displace it [4] [8] [10].
Cooperation with Prenylation: While less direct than with palmitoylation, myristoylation can cooperate with prenylation (farnesylation or geranylgeranylation) in complex signaling networks. For instance, some G protein γ subunits are prenylated, while their associated α subunits (Gαi/o) are myristoylated. The combined lipidation of the heterotrimer ensures efficient membrane localization and receptor coupling [8] [19].
Table 3: Crosstalk Between Myristoyl-Gly-OH and Other Common Lipid Modifications
Modification Partner | Chemical Nature | Interaction with Myristoyl-Gly-OH | Functional Consequence | Example Protein(s) |
---|---|---|---|---|
S-Palmitoylation | Reversible thioester to Cysteine | Synergy: Provides strong second anchor & lipid raft targeting | Stabilizes membrane association; Targets to signaling platforms | Src kinases, Gαi, eNOS, FSP1 |
Phosphorylation | Reversible ester to Ser/Thr/Tyr | Antagonism: Adds negative charge repelling anionic membranes | Releases protein from membrane; Regulates activity | MARCKS, CAP-23/NAP-22 |
Prenylation | Irreversible thioether to Cysteine (CaaX box) | Cooperation (indirect): Lipidation of different subunits/complexes | Ensures membrane localization of multi-protein complexes | G protein αβγ heterotrimer |
The presence of Myristoyl-Gly-OH, and its regulated exposure/sequestration, profoundly influences protein-protein interactions (PPIs) and orchestrates key nodes within diverse signal transduction pathways:
Example - HIV-1 Assembly: The myristoyl group of the HIV-1 Gag polyprotein matrix domain (MA) is thought to insert into a hydrophobic pocket within the Gag polyprotein itself during viral particle assembly at the plasma membrane. This "myristoyl switch" (sequestered in cytoplasm vs exposed at membrane) is crucial for correct oligomerization and budding [3] [10] [22].
Enabler of Signaling Complex Assembly: Membrane localization driven by Myristoyl-Gly-OH concentrates proteins at specific sites, facilitating interactions with membrane-bound receptors, effectors, and co-regulators.
Example - T Cell Receptor (TCR) Signaling: Myristoylation and palmitoylation of Lck and other Src family kinases target them to lipid rafts where TCR complexes reside. This colocalization is vital for TCR engagement triggering kinase activation and downstream phosphorylation events during immune activation [6] [10].
Regulator of Apoptotic Pathways: Post-translational myristoylation triggered by caspase cleavage directly activates or redirects pro-apoptotic factors.
Example - PAK2: Caspase-mediated cleavage and subsequent myristoylation of PAK2 generates a constitutively active pro-apoptotic kinase fragment localized to membranes [10].
Modulator of Ferroptosis Resistance: Recent findings show myristoylation of FSP1 (Ferroptosis Suppressor Protein 1, also known as AIFM2) is essential for its plasma membrane localization. Membrane-anchored FSP1 utilizes NAD(P)H to reduce Coenzyme Q10 (CoQ10) to ubiquinol (CoQ10H₂), a potent lipophilic antioxidant that inhibits phospholipid peroxidation, thereby protecting cells from ferroptosis. Mutation of the N-terminal glycine (G2A) or inhibition of NMT abolishes FSP1's anti-ferroptotic activity [1] [14].
Table 4: Impact of Myristoyl-Gly-OH on Protein Interactions and Signaling Pathways
Signaling Network/Process | Myristoylated Protein | Role of Myristoyl-Gly-OH | Key Interacting Partners/Effectors |
---|---|---|---|
GPCR Signaling | Gαi subunits | Membrane targeting; Conformational switch for receptor coupling | GPCRs, Gβγ, Adenylate Cyclase, Effectors (e.g., GRK, PLCβ) |
Immunoreceptor Signaling | Src-family kinases (Lck, Fyn) | Lipid raft targeting; Facilitates kinase activation near receptors | TCR/BCR, ZAP-70/Syk, Adaptor proteins (LAT, SLP-76) |
Neuronal Signaling | Recoverin, CAP-23/NAP-22 | Ca²⁺-dependent membrane translocation; CaM binding | Rhodopsin Kinase, Guanylate Cyclase; Calmodulin |
Apoptosis (Intrinsic) | tBid | Mitochondrial targeting post-caspase cleavage | Bcl-2 family proteins (Bax, Bak), Mitochondrial lipids |
Ferroptosis Suppression | FSP1 (AIFM2) | Plasma membrane localization for CoQ reduction | Coenzyme Q10 (CoQ10), NAD(P)H |
Viral Assembly (HIV-1) | Gag (Matrix domain) | Membrane targeting; Mediates Gag-Gag interactions during budding | PI(4,5)P₂, Viral RNA, Host factors (e.g., TSG101) |
The dynamic regulation conferred by Myristoyl-Gly-OH—through controlled membrane association, induced conformational changes, and facilitation of specific protein interactions—establishes it as a fundamental molecular switch governing the spatiotemporal activity of proteins across vital cellular signaling networks. Its involvement in processes ranging from growth factor signaling to cell death underscores its broad biological significance and highlights NMT and myristoylated proteins as potential therapeutic targets in cancer, infectious diseases, and neurodegeneration [3] [6] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7